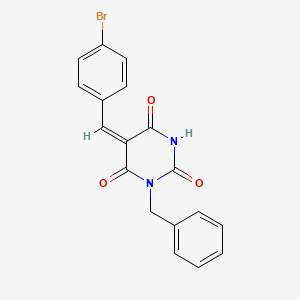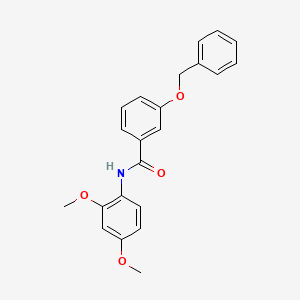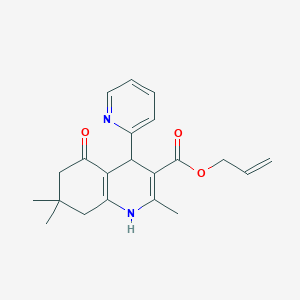![molecular formula C18H16FNO2 B4979214 8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4979214.png)
8-[3-(4-fluorophenoxy)propoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(4-fluorophenoxy)propoxy]quinoline is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is commonly referred to as FPQ and belongs to the class of quinoline derivatives. FPQ has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of FPQ is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. FPQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
FPQ has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. FPQ has also been found to inhibit the production of inflammatory cytokines, which play a role in the immune response. Additionally, FPQ has been shown to have antioxidant activity, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, FPQ has been found to have low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, FPQ also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. Additionally, FPQ has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on FPQ. One potential area of study is the development of FPQ derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of FPQ and its potential applications in various diseases. Another area of study is the development of FPQ-based drug delivery systems, which may improve the efficacy and specificity of drug treatments. Finally, more research is needed to assess the safety and toxicity of FPQ in vivo, which may help to determine its potential for use in clinical settings.
Conclusion:
In conclusion, 8-[3-(4-fluorophenoxy)propoxy]quinoline is a chemical compound with potential applications in scientific research. Its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments, make it an interesting target for further study. Future research on FPQ may lead to the development of new treatments for various diseases and may help to improve our understanding of cellular processes.
Métodos De Síntesis
The synthesis of FPQ involves the reaction of 8-hydroxyquinoline with 4-fluorophenyl-3-chloropropyl ether in the presence of a base. The reaction is typically carried out in a solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FPQ.
Aplicaciones Científicas De Investigación
FPQ has been studied for its potential application in scientific research. It has been found to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. FPQ has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antibacterial and antifungal activity against various pathogens.
Propiedades
IUPAC Name |
8-[3-(4-fluorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMAUEIBXZXSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B4979142.png)
![3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4979160.png)

![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B4979176.png)


![8-[2-(2-chloro-5-methylphenoxy)ethoxy]quinoline](/img/structure/B4979191.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)
![1-[(4-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4979204.png)
![3-allyl-5-[2-(benzyloxy)-5-chlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979210.png)
![N-(2,3-dichlorophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4979223.png)

